molecular formula C16H13NO4 B5691504 2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one

2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one

Cat. No.: B5691504
M. Wt: 283.28 g/mol
InChI Key: PBSVQICNKJWHMS-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-3,1-benzoxazin-4-one is a chemical compound known for its unique structure and properties It belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-19-10-7-8-12(14(9-10)20-2)15-17-13-6-4-3-5-11(13)16(18)21-15/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSVQICNKJWHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one typically involves the reaction of 2,4-dimethoxyaniline with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazinone ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: A related compound with similar structural features but different functional groups.

    2-Methoxyphenyl isocyanate: Shares the methoxyphenyl moiety but differs in its reactivity and applications.

Uniqueness

2-(2,4-Dimethoxyphenyl)-3,1-benzoxazin-4-one is unique due to its benzoxazinone ring structure, which imparts distinct chemical and biological properties

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